
1,4-Bis(bromometil)-2-yodobenceno
Descripción general
Descripción
“1,4-Bis(bromomethyl)-2-iodobenzene” is a chemical compound with the molecular formula C8H8Br2 . It is also known as "Benzene, 1,4-bis(bromomethyl)-" .
Synthesis Analysis
The synthesis of “1,4-Bis(bromomethyl)-2-iodobenzene” has been mentioned in several studies. For instance, it was used in the synthesis of polymeric architectures such as two-armed linear polymers and tri- and tetra-armed polymers . In another study, it was used in the alkylation of triazine-thione derivatives to create novel bis-triazine derivative dyes .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(bromomethyl)-2-iodobenzene” has been analyzed in several studies. For example, it was used in the synthesis of polymeric architectures, and the number of polymer arms was related to the number of arylmethyl triflate groups bound in the initiators through divergent chain propagation .
Chemical Reactions Analysis
“1,4-Bis(bromomethyl)-2-iodobenzene” has been involved in various chemical reactions. For instance, it was used in the synthesis of polymeric architectures through arylmethyl triflate-mediated ring-opening polymerization of cyclic dithiocarbonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis(bromomethyl)-2-iodobenzene” include a molecular weight of 263.957 . More detailed properties were not found in the papers retrieved.
Aplicaciones Científicas De Investigación
Construcción de jaulas moleculares
El compuesto se utiliza en la síntesis de una jaula molecular hexacatiónica basada en tetrafeniletileno . Esta jaula tiene una cavidad abierta y exhibe un reconocimiento huésped-huésped 1:2 o 1:1 para dos moléculas de dinucleótido de adenina y nicotinamida (NADH y NAD+) con diferentes respuestas de CD y fluorescencia en agua . Esta aplicación es significativa en el campo de la química supramolecular, que es una ciencia multidisciplinaria compuesta por química, biología, física y ciencia de materiales .
Fabricación de polímeros porosos
“1,4-Bis(bromometil)-2-yodobenceno” se utiliza en la fabricación de materiales poliméricos porosos que contienen anillos de benceno (B-PPM) . Estos B-PPM se desarrollan a través de una reacción de condensación fácil de dos monómeros económicos, a saber, tetrafenilsilano y 1,4-bis(bromometil)benceno . Los B-PPM tienen áreas superficiales accesibles, grandes volúmenes de poros y apreciables tamaños de poros . Se utilizan para la captura selectiva de CO2 a partir de mezclas .
Síntesis de derivados de tetrafeniletileno
El compuesto se utiliza en la síntesis de derivados de tetrafeniletileno (TPE) . TPE tiene las ventajas de síntesis y modificación convenientes, emisión inducida por agregación (AIE) y conformación rotacional dinámica . Como resultado, sus derivados muestran un excelente rendimiento fotoeléctrico y aplicaciones biológicas .
Construcción de compuestos macrocíclicos
“this compound” se utiliza en la construcción de compuestos macrocíclicos . Dados su buena fluorescencia y su nueva estructura, los TPE se han introducido con éxito en los campos supramolecular y material para la construcción de compuestos macrocíclicos .
Fabricación de marcos metal-orgánicos (MOF)
El compuesto se utiliza en la fabricación de marcos metal-orgánicos (MOF) . Los MOF son una clase de compuestos que consisten en iones metálicos o grupos coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales .
Fabricación de marcos covalentes-orgánicos (COF)
“this compound” se utiliza en la fabricación de marcos covalentes-orgánicos (COF) . Los COF son una clase de polímeros porosos que están estructurados con la unión de moléculas orgánicas a través de enlaces covalentes .
Direcciones Futuras
The future directions of “1,4-Bis(bromomethyl)-2-iodobenzene” could involve its use in the synthesis of novel molecules suitable for the development of optoelectrical devices . Another potential direction could be its use in the synthesis of well-defined block copolymers with adjusted chain lengths .
Mecanismo De Acción
Target of Action
1,4-Bis(bromomethyl)-2-iodobenzene is a type of halogenated aromatic compound. The primary targets of this compound are likely to be other organic compounds in a chemical reaction, particularly those with nucleophilic sites that can react with the bromomethyl groups .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . The bromomethyl groups on the benzene ring make it highly reactive, allowing it to participate in reactions where the bromine atoms are replaced by other groups . This can lead to significant changes in the structure and properties of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Bis(bromomethyl)-2-iodobenzene would depend on the specific reaction and the target molecules involved. It’s worth noting that halogenated aromatic compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific applications.
Result of Action
The molecular and cellular effects of 1,4-Bis(bromomethyl)-2-iodobenzene’s action would be determined by the specific reactions it participates in. For instance, in a synthetic reaction, it could help form new carbon-carbon bonds, leading to the creation of new organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2-iodobenzene. For example, certain conditions might favor the reaction of the bromomethyl groups with particular nucleophiles, thereby directing the course of the reaction .
Propiedades
IUPAC Name |
1,4-bis(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIAQKKFLSHREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484012 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60017-02-9 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(bromomethyl)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)
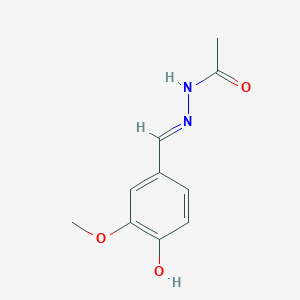
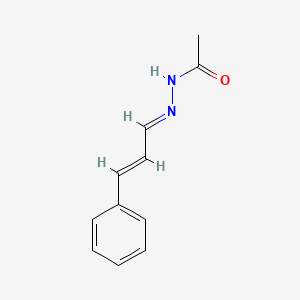
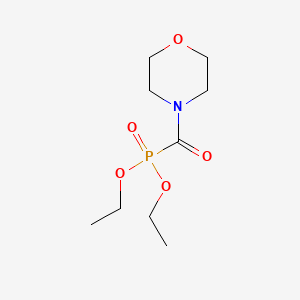
![3-(3-Bromophenyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1658122.png)
![methyl (4Z)-1-[(4-methoxyphenyl)methyl]-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B1658123.png)

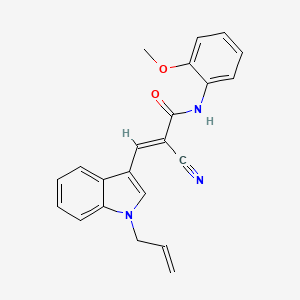
![9H-Pyrido[3,4-b]indole, 1,4-dimethyl-](/img/structure/B1658128.png)
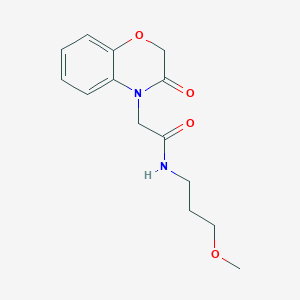

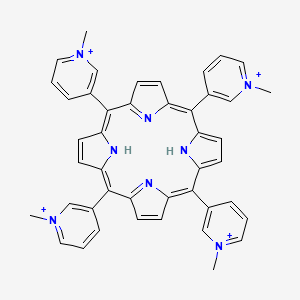
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658136.png)
